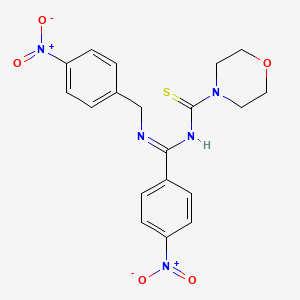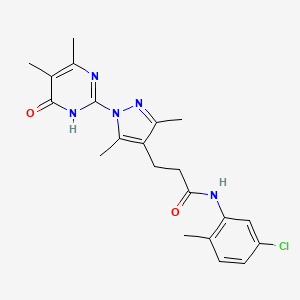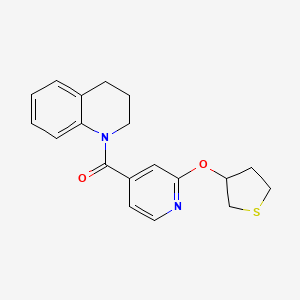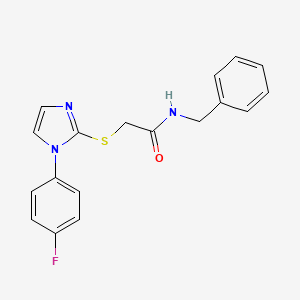![molecular formula C23H32N6O3S B2750132 1-((2-(tert-butylamino)-2-oxoethyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111237-44-5](/img/structure/B2750132.png)
1-((2-(tert-butylamino)-2-oxoethyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-((2-(tert-butylamino)-2-oxoethyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds are known for their potential antiviral and antimicrobial activities . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Synthesis Analysis
The synthesis of such compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the presence of the triazole ring can be confirmed by the characteristic peaks in the IR spectrum .Chemical Reactions Analysis
The chemical reactions involving this compound mainly include its synthesis from 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1-((2-(tert-Butylamino)-2-oxoethyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide belongs to a class of compounds that have been explored for various synthetic routes and chemical properties. For example, Chern et al. (1988) explored the synthesis of similar compounds, indicating the chemical versatility and potential utility of these compounds in various applications (Chern et al., 1988).
Antimicrobial Applications
Several studies have investigated the antimicrobial properties of compounds within the same family as this compound. El‐Kazak and Ibrahim (2013) synthesized and evaluated novel series of triazoloquinazolines for their antimicrobial activity (El‐Kazak & Ibrahim, 2013). Additionally, Özyanik et al. (2012) explored the antimicrobial activity of various quinoline derivatives containing an azole nucleus (Özyanik et al., 2012).
Potential in Treatment of Male Reproductive and Erectile Dysfunction
Danylchenko et al. (2016) conducted a study focusing on the biological activity of similar compounds, highlighting their potential in treating male reproductive and erectile dysfunction (Danylchenko, Drushlyak, & Kovalenko, 2016).
Antibacterial Properties
The antibacterial properties of similar compounds have been studied, with Zeydi et al. (2017) synthesizing new triazoloquinazoline derivatives and evaluating them as antibacterial agents (Zeydi, Montazeri, & Fouladi, 2017).
Antioxidant and Antibacterial Activity
Gadhave and Kuchekar (2020) focused on the synthesis of benzothiazole-based triazoloquinazoline derivatives, examining their potential as antioxidants and antibacterial agents (Gadhave & Kuchekar, 2020).
Direcciones Futuras
The compound “1-((2-(tert-butylamino)-2-oxoethyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” and its derivatives have potential antiviral and antimicrobial activities . Therefore, future research could focus on optimizing the synthesis process, investigating the mechanism of action, and evaluating the biological activities of these compounds .
Mecanismo De Acción
Target of Action
The primary targets of this compound are DNA and A2B receptors . DNA intercalation is a common mechanism of action for many anticancer agents, where the compound inserts itself between the base pairs of the DNA helix, disrupting its structure and function . A2B receptors are a subtype of adenosine receptors and have been associated with anticancer activity .
Mode of Action
This compound interacts with its targets through DNA intercalation and A2B receptor antagonism . In DNA intercalation, the compound inserts itself between the base pairs of the DNA helix, disrupting its structure and function . As an A2B receptor antagonist, it binds to the A2B receptors, blocking their activation and subsequent signaling pathways .
Biochemical Pathways
The compound’s interaction with DNA and A2B receptors affects several biochemical pathways. DNA intercalation can lead to cell cycle arrest and apoptosis , as the DNA damage triggers cellular repair mechanisms. If the damage is too severe, the cell undergoes programmed cell death . A2B receptor antagonism can also lead to anti-proliferative effects .
Pharmacokinetics
The compound’sin silico ADMET profiles have been studied, suggesting that computational methods have been used to predict these properties .
Result of Action
The compound’s interaction with DNA and A2B receptors leads to anti-proliferative effects . By intercalating DNA, the compound disrupts the cell cycle, potentially leading to cell death . As an A2B receptor antagonist, it can inhibit cell proliferation .
Propiedades
IUPAC Name |
1-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-N-(2-methylpropyl)-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O3S/c1-7-10-28-20(32)16-9-8-15(19(31)24-12-14(2)3)11-17(16)29-21(28)26-27-22(29)33-13-18(30)25-23(4,5)6/h8-9,11,14H,7,10,12-13H2,1-6H3,(H,24,31)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWDZNXGZFTBHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN=C3SCC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2750053.png)

![4-{4-[(3-Fluorophenyl)acetyl]piperazin-1-yl}-6-(3-methoxyphenyl)pyrimidine](/img/structure/B2750058.png)

![N-(1-benzylpiperidin-4-yl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2750062.png)

![3-(4-ethylphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2750064.png)

![(Z)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2750069.png)
![N-(3,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2750071.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2750072.png)
